N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine
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Overview
Description
N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of difluorobenzyl, methylphenyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzylamine with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amination, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
Major products formed from these reactions include various substituted imidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole
- N-(2,4-difluorobenzyl)-4-methyl-2-pentanamine
Uniqueness
N-(2,4-difluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17F2N3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine |
InChI |
InChI=1S/C18H17F2N3/c1-12-3-5-13(6-4-12)17-11-22-18(23(17)2)21-10-14-7-8-15(19)9-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI Key |
YLOVZTLBHWHYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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